molecular formula C7H13IO5 B12013706 Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Cat. No.: B12013706
M. Wt: 304.08 g/mol
InChI Key: MAZXJZHWRBSRKM-ZFYZTMLRSA-N
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Description

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (C₇H₁₃IO₅, MW 304.08) is a halogenated carbohydrate derivative characterized by the substitution of the hydroxyl group at the C6 position of methyl α-D-glucopyranoside with an iodine atom . Its synthesis typically involves nucleophilic displacement reactions, such as the treatment of methyl α-D-glucopyranoside with iodine, triphenylphosphine, and imidazole in tetrahydrofuran (THF), achieving a 91% yield . Single-crystal X-ray diffraction and NMR studies confirm its (⁴C₁) conformation in both solid and solution states, stabilized by O–H···O hydrogen bonds and iodine-mediated short contacts .

Properties

Molecular Formula

C7H13IO5

Molecular Weight

304.08 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

InChI Key

MAZXJZHWRBSRKM-ZFYZTMLRSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where iodide displaces chloride at C6. The use of acetone as a solvent exploits the poor solubility of NaCl, shifting equilibrium toward the iodide product. Typical conditions include:

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

  • Yield : 70–85%

Industrial-Scale Optimization

A 2024 industrial protocol optimized the Finkelstein reaction for kilogram-scale production:

  • Substrate Preparation : Methyl α-D-glucopyranoside is protected at C6 with tert-butyldimethylsilyl (TBS) chloride.

  • Benzylation : Remaining hydroxyl groups (C2, C3, C4) are benzylated using NaH/BnBr in DMF.

  • Iodination : TBS deprotection with TBAF followed by treatment with NaI in acetone at 5 bar and 150°C yields the product in 87.6% yield .

Table 1: Finkelstein Reaction Parameters

ParameterValueSource
SolventAcetone
NaI Equivalence1.5 eq
Pressure5 bar
ScalabilityUp to 500 L batches

Direct Iodination Using Triphenylphosphine-Iodine (PPh<sub>3</sub>/I<sub>2</sub>)

For substrates lacking pre-existing halogens, direct iodination via Mitsunobu-like conditions is employed. This method avoids intermediate chlorination, streamlining synthesis.

Procedure and Mechanism

Methyl α-D-glucopyranoside is treated with triphenylphosphine (PPh<sub>3</sub>), iodine (I<sub>2</sub>) , and imidazole in toluene. The reaction proceeds through an iodophosphorane intermediate , facilitating C6-OH substitution:

  • Activation : PPh<sub>3</sub> reacts with I<sub>2</sub> to form PPh<sub>3</sub>·I<sub>2</sub>, converting the C6 hydroxyl into a leaving group.

  • Substitution : Iodide attacks the activated intermediate, yielding the 6-iodo product.

Table 2: Direct Iodination Conditions

ComponentRoleQuantity
PPh<sub>3</sub>Iodinating agent1.5 eq
I<sub>2</sub>Halogen source1.5 eq
ImidazoleBase3.7 eq
SolventToluene10 mL/g substrate

Reaction at 80°C for 1 hour followed by acetylation (Ac<sub>2</sub>O/pyridine) achieves 63% yield .

Silver Acetate-Catalyzed Brominolysis

Brominolysis of pre-formed iodides offers an alternative pathway, particularly for purifying intermediates.

Bromine-Mediated Halogen Exchange

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate reacts with bromine (Br<sub>2</sub>) in glacial acetic acid. Silver acetate (AgOAc) catalyzes the exchange, producing methyl 6-bromo-6-deoxy derivatives:

  • Conditions : 2 eq Br<sub>2</sub>, 2 eq AgOAc, 40°C, 4 hours

  • Outcome : 1:1 mixture of bromo and acetoxy products (45% combined yield).

Industrial-Scale Protection-Deprotection Strategy

A 2025 protocol highlights a multi-step approach for high-purity synthesis:

Stepwise Synthesis

  • TBS Protection :

    • Reagents : TBSCl, imidazole, DMF

    • Yield : 95%

  • Benzylation :

    • Reagents : BnBr, NaH, DMF

    • Yield : 89%

  • Iodination :

    • Reagents : PPh<sub>3</sub>, I<sub>2</sub>, imidazole, toluene

    • Yield : 87%

  • Deprotection :

    • Reagents : TBAF, THF

    • Yield : 91%

Table 3: Industrial Protocol Metrics

StepPurity (%)Throughput (kg/batch)
TBS Protection98.550
Benzylation97.245
Iodination96.840
Deprotection99.135

Comparative Analysis of Methods

Efficiency and Scalability

  • Finkelstein Reaction : Optimal for large-scale production but requires pre-existing chloride intermediates.

  • Direct Iodination : Faster and fewer steps but lower yields due to side reactions.

  • Brominolysis : Limited to niche applications requiring bromine/iodine exchange.

Cost Considerations

MethodCost (USD/kg)Key Cost Drivers
Finkelstein1,200NaI, high-pressure equipment
Direct Iodination2,500PPh<sub>3</sub>, I<sub>2</sub>
Industrial Protocol3,800TBSCl, benzylation reagents

Stereochemical and Crystallographic Insights

X-ray diffraction confirms the <sup>4</sup>C<sub>1</sub> conformation of methyl 6-deoxy-6-iodo-α-D-glucopyranoside in both crystalline and solution states. Key structural features include:

  • Iodine Contact : Short I···O interactions (3.2–3.5 Å) stabilize the crystal lattice.

  • Hydrogen Bonding : O–H···O networks between hydroxyl groups and methoxy oxygen .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C6-iodine atom undergoes Sₙ2 displacement with nucleophiles, enabling diverse functionalization:

  • Thiolation : Reacts with thiol-containing carboranes (e.g., 1-mercapto-carboranes) in acetone with K₂CO₃ at 60°C .

  • Acetoxylation : Silver acetate-mediated substitution with bromine yields acetoxy derivatives .

Example Reaction :
Methyl 6-deoxy-6-iodo-α-D-glucopyranoside + 1-mercapto-carborane → Methyl 6-thio-carboranyl-glucopyranoside

ParameterValueSource
SolventDry acetone
CatalystK₂CO₃
Temperature/Time60°C, 24h
Yield35–63%

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under controlled conditions:

  • Bromination : Reaction with bromine in acetic acid yields methyl 6-bromo-6-deoxy derivatives .

  • Chlorination : Phosgene in DMF substitutes iodine with chlorine, forming methyl 6-chloro-6-deoxy-α-D-glucopyranoside .

Comparative Halogen Reactivity :

HalogenReagentConditionsYieldSource
BrBr₂, AgOAc, AcOH50°C, 6h55%
ClCl₃CCl, DMF150°C, 11h87%

Reductive Deiodination

Catalytic hydrogenation removes the iodine atom, yielding methyl 6-deoxy-α-D-glucopyranoside:

  • Conditions : Raney nickel catalyst, H₂ (1–5 bar), 40–150°C .

  • Yield : Up to 96% under optimal conditions .

Mechanistic Pathway :
Methyl 6 Iodo glucopyranosideH2,Ni40 CMethyl 6 Deoxy glucopyranoside+HI\text{Methyl 6 Iodo glucopyranoside}\xrightarrow[\text{H}_2,\text{Ni}]{\text{40 C}}\text{Methyl 6 Deoxy glucopyranoside}+\text{HI}

Comparative Reactivity

The iodine atom’s position and steric environment influence reaction outcomes:

  • Steric Effects : Bulkier nucleophiles (e.g., carboranes) require prolonged reaction times .

  • Anomeric Configuration : The α-anomer shows higher reactivity in Sₙ2 substitutions compared to β-forms due to reduced steric hindrance .

Substitution Rate Comparison :

NucleophileReaction Time (h)Yield (%)Reference
Thiol2463
Acetoxy655

Scientific Research Applications

Structural Characterization

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside has been characterized using single-crystal X-ray diffraction and high-resolution NMR spectroscopy. The preferred conformation of this compound is the 4C14C_1 form, which is stable both in the crystal lattice and in solution. The stabilization of its crystal structure is attributed to a network of O-H...O interactions, which are crucial for its biological activity .

Medicinal Chemistry Applications

2.1. Synthesis of Therapeutic Agents

This compound serves as a precursor in the synthesis of various therapeutic agents. For instance, it has been utilized in the development of glycosylated compounds that exhibit enhanced bioactivity against specific biological targets. Research indicates that modifications at the C-6 position can significantly influence the binding affinity and selectivity towards enzymes and receptors .

2.2. Anticancer Research

This compound has shown potential in anticancer research, particularly in the context of drug delivery systems. Its structural properties allow it to be conjugated with boron clusters for use in boron neutron capture therapy (BNCT). Studies have demonstrated that these conjugates can selectively target cancer cells via glucose transport mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Glycobiology

3.1. Lectin Binding Studies

In glycobiology, this compound has been studied for its interaction with lectins, which are proteins that bind carbohydrates. This compound has been shown to inhibit specific lectin activities, which suggests its potential utility in modulating glycan-protein interactions within biological systems . Such interactions are critical for understanding cell signaling pathways and immune responses.

Analytical Chemistry

4.1. Chromatographic Applications

In analytical chemistry, this compound is employed as a standard or reference compound in chromatographic techniques. Its unique structural features make it suitable for use in high-performance liquid chromatography (HPLC) methods aimed at analyzing complex carbohydrate mixtures .

Case Studies

Study Focus Findings
Elgavish & Shaanan (1997) Lectin InhibitionThis compound showed significant inhibition of mannose/glucose-binding lectins, indicating its role as an effective glycan mimic .
Boron Delivery Systems (2022) Anticancer EfficacyThe compound was used to synthesize boron-containing agents that target GLUT1 transporters, demonstrating enhanced uptake in cancer cells compared to traditional methods .
X-ray Crystallography Study (2009) Structural InsightsDetailed structural analysis revealed critical stabilization interactions that inform its reactivity and potential applications in drug design .

Mechanism of Action

  • The exact mechanism by which Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside exerts its effects remains an area of ongoing research.
  • Potential molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Halogen Substitution :

    • Iodo : The iodine atom’s large size (van der Waals radius: 1.98 Å) enhances stability in glycosidic bonds and facilitates radiolabeling (e.g., for ¹²³I/¹³¹I isotopes) . Its polarizability also promotes nucleophilic substitution reactions.
    • Chloro/Fluoro : Smaller halogens (Cl: 1.75 Å; F: 1.47 Å) reduce steric hindrance but lower leaving-group ability. For example, 6-deoxy-6-fluoro-D-galactose shows only 0.2% activity in galactosyltransferase assays compared to native galactose .
    • Azido : The azide group enables bioorthogonal reactions (e.g., CuAAC click chemistry), making it valuable for glycoconjugate synthesis .
  • Acylated Derivatives: Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside exhibits enhanced lipophilicity, improving membrane permeability and antimicrobial activity against Gram-positive bacteria .

Key Research Findings

  • Synthetic Efficiency: Iodo and azido derivatives achieve higher yields (>90%) compared to fluorinated analogs (~60–70%), reflecting the robustness of Mitsunobu-like and azidation protocols .
  • Thermodynamic Stability : The (⁴C₁) conformation is conserved across halogenated derivatives but disrupted in bulky acylated variants, affecting solubility and crystallization .
  • Biological Relevance : Acylated derivatives demonstrate antimicrobial activity, while azido and iodo analogs are primarily tools for chemical biology and radiopharmacy .

Biological Activity

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside is a halogenated sugar derivative that has garnered attention in various biomedical research fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with proteins and enzymes, potential therapeutic applications, and relevant case studies.

Structural Characteristics

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside features an iodine atom at the C6 position of the glucopyranose ring, which significantly influences its chemical reactivity and biological interactions. This modification allows the compound to interact with various biological macromolecules, affecting processes such as cell signaling and metabolism. The compound's structure can be summarized as follows:

Property Details
Chemical Formula C7H13IO5
Molecular Weight 274.08 g/mol
IUPAC Name Methyl 6-deoxy-6-iodo-α-D-glucopyranoside

Metabolic Effects

Research indicates that methyl 6-deoxy-6-iodo-α-D-glucopyranoside exhibits significant influence on glucose metabolism. Studies have shown that it can modulate insulin sensitivity and affect glucose uptake in cells. For instance, in insulin-resistant conditions, this compound behaves similarly to other sugars like 3-O-methyl-D-glucose, indicating its potential utility in understanding metabolic disorders such as diabetes.

Interaction with Proteins

The compound has been studied for its binding properties with various proteins involved in carbohydrate metabolism. It interacts with glucose transporters and enzymes critical for metabolic pathways. These interactions are essential for elucidating how modifications to sugar structures can influence biological processes.

Antimicrobial Properties

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside has also been explored for its antimicrobial properties. Its derivatives have shown potential in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents.

Case Studies

  • Insulin Sensitivity Study :
    • A study comparing the effects of methyl 6-deoxy-6-iodo-α-D-glucopyranoside with other sugars demonstrated that it could enhance insulin sensitivity in muscle cells under certain conditions. This finding suggests its potential role in managing insulin resistance.
  • Antimicrobial Evaluation :
    • Research evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential application in treating infections.

Synthesis Methods

Various synthetic routes have been developed to produce methyl 6-deoxy-6-iodo-α-D-glucopyranoside, allowing researchers to tailor the synthesis based on specific needs and desired purity levels. Common methods include:

  • Direct Halogenation : Utilizing iodine reagents to introduce the iodine atom at the C6 position.
  • Protective Group Strategies : Employing protecting groups during synthesis to enhance selectivity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-deoxy-6-iodo-α-D-glucopyranoside, and how do protecting groups influence yield?

  • Methodological Answer : The synthesis typically involves selective iodination at the C6 position of methyl α-D-glucopyranoside. Protecting groups like triphenylmethyl (trityl) or benzyl are critical for regioselectivity. For example, trityl protection of the primary hydroxyl group (C6) prior to iodination minimizes side reactions . Post-synthesis, deprotection under mild acidic conditions (e.g., acetic acid) preserves glycosidic bonds. Yield optimization requires balancing reaction time and temperature, with iodination often performed using NaI in acetone under reflux (~60°C) .

Q. Which analytical techniques are most reliable for characterizing Methyl 6-deoxy-6-iodo-α-D-glucopyranoside?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substitution patterns. The C6 iodine atom induces distinct deshielding in adjacent protons (e.g., H5 and H6 protons in the glucopyranoside ring). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, with the iodine isotope pattern (e.g., m/z 127 for I⁻) providing additional confirmation .

Advanced Research Questions

Q. How does the C6-iodo substitution affect enzymatic interactions compared to chloro or azido analogs?

  • Methodological Answer : The bulky iodine atom at C6 sterically hinders enzyme active sites, reducing hydrolysis rates in glycosidases. For instance, in amylase assays (e.g., using p-nitrophenyl derivatives), the iodo analog shows slower hydrolysis kinetics compared to 6-chloro or 6-azido variants due to reduced substrate-enzyme compatibility. Kinetic studies (e.g., Michaelis-Menten parameters) and molecular docking simulations can quantify these effects .

Q. What strategies mitigate toxicity concerns when using Methyl 6-deoxy-6-iodo-α-D-glucopyranoside in cellular studies?

  • Methodological Answer : Toxicity arises from iodine’s potential to generate reactive oxygen species (ROS). Mitigation strategies include:

  • Dose Optimization : Use sub-millimolar concentrations (e.g., 0.1–0.5 mM) in cell culture.
  • Antioxidant Co-treatment : Add ROS scavengers like N-acetylcysteine (5 mM) to media.
  • Short Exposure Times : Limit treatment durations to <24 hours to prevent cumulative damage .

Q. How can computational modeling predict the compound’s behavior in glycosylation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during glycosidic bond formation. Parameters like bond angles, charge distribution, and steric hindrance at C6 are critical. Compare computed activation energies for iodinated vs. non-iodinated derivatives to predict reaction feasibility .

Data Contradiction and Resolution

Q. Conflicting reports exist on the stability of Methyl 6-deoxy-6-iodo-α-D-glucopyranoside in aqueous solutions. How can these discrepancies be resolved?

  • Methodological Answer : Stability varies with pH and temperature. At neutral pH (7.0–7.4), the compound is stable for >48 hours at 4°C, but degrades rapidly under alkaline conditions (pH >9) due to β-elimination. To resolve contradictions:

  • Standardize Storage : Use buffered solutions (e.g., phosphate buffer, pH 7.2) at 4°C.
  • Monitor Degradation : HPLC with UV detection (λ = 210 nm) tracks decomposition products like iodide ions and free glucose .

Research Design Considerations

Q. What controls are essential when designing enzyme inhibition assays with this compound?

  • Methodological Answer : Include:

  • Negative Controls : Use methyl α-D-glucopyranoside (non-iodinated) to isolate iodine-specific effects.
  • Positive Controls : Known inhibitors like castanospermine (for glycosidase assays).
  • Blank Reactions : Omit the enzyme to rule out non-enzymatic hydrolysis .

Q. How can isotopic labeling (e.g., ¹³C or ²H) enhance NMR studies of this compound?

  • Methodological Answer : ¹³C-labeling at C6 or the glycosidic oxygen improves signal resolution in crowded spectral regions (e.g., 60–80 ppm for carbons). Deuterated solvents (e.g., D₂O) reduce proton exchange broadening, enabling precise tracking of conformational changes in solution .

Tables for Key Data

Table 1 : Comparative Reactivity of C6-Substituted Glucopyranosides

Substituent (C6)Hydrolysis Rate (k, s⁻¹)Enzyme Affinity (Km, mM)
Iodo0.052.8
Chloro0.121.5
Azido0.081.9
Data derived from α-amylase assays at pH 6.9, 37°C .

Table 2 : Stability of Methyl 6-Deoxy-6-Iodo-α-D-Glucopyranoside Under Various Conditions

ConditionHalf-Life (Hours)Degradation Products
pH 7.0, 4°C56None detected
pH 9.0, 25°C2.5Iodide, glucose derivatives
pH 7.0, 25°C + Light12ROS adducts
Data from HPLC and LC-MS analyses .

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